{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-methyl(2-pyridyl))amine
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Overview
Description
{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-methyl(2-pyridyl))amine is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a brominated phenyl group, a sulfonyl group, and a pyridyl amine moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-methyl(2-pyridyl))amine typically involves multi-step organic reactions. The process begins with the bromination of a suitable phenyl precursor, followed by sulfonylation to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with a pyridyl amine derivative under controlled conditions. Common reagents used in these reactions include bromine, sulfonyl chlorides, and amine derivatives, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-methyl(2-pyridyl))amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, thiols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-methyl(2-pyridyl))amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of {[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-methyl(2-pyridyl))amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the brominated phenyl and pyridyl amine moieties can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- {[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(2-pyridyl)amine
- {[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(4-methyl(2-pyridyl))amine
- {[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-ethyl(2-pyridyl))amine
Uniqueness
The uniqueness of {[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-methyl(2-pyridyl))amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H19BrN2O2S |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
4-bromo-5-methyl-N-(3-methylpyridin-2-yl)-2-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H19BrN2O2S/c1-10(2)13-9-14(17)12(4)8-15(13)22(20,21)19-16-11(3)6-5-7-18-16/h5-10H,1-4H3,(H,18,19) |
InChI Key |
YZVDHKDZULOAFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C(C)C |
Origin of Product |
United States |
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